
(R)-N-Boc-3-morpholinecarbaldehyde
Descripción general
Descripción
(R)-N-Boc-3-morpholinecarbaldehyde, also known as Boc-Morph, is an important chiral building block in organic synthesis. It is a versatile compound that can be used for a variety of synthetic transformations, including the synthesis of chiral pharmaceuticals, agrochemicals, and fine chemicals. Boc-Morph is a chiral aldehyde with two stereocenters and a Boc protecting group. The compound is highly reactive and can be used in a variety of synthetic transformations. It is also a useful starting material for the synthesis of other chiral compounds.
Mecanismo De Acción
The mechanism of action of (R)-N-Boc-3-morpholinecarbaldehyde is based on its reactivity and stereoselectivity. The Boc protecting group renders the compound highly reactive and enables it to undergo a variety of synthetic transformations. The two stereocenters in this compound also allow for the stereoselective synthesis of optically active compounds.
Biochemical and Physiological Effects
This compound has not been tested for its biochemical and physiological effects. Therefore, it is not known whether or not the compound has any effect on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of (R)-N-Boc-3-morpholinecarbaldehyde is its reactivity and stereoselectivity. The compound is highly reactive and can be used in a variety of synthetic transformations. The two stereocenters in this compound also allow for the stereoselective synthesis of optically active compounds. However, the compound is not suitable for use in biological systems due to its potential toxicity.
Direcciones Futuras
Future research on (R)-N-Boc-3-morpholinecarbaldehyde could focus on the development of new synthetic methods using the compound as a starting material. Additionally, further research could be done to explore the potential applications of this compound in the synthesis of chiral pharmaceuticals, agrochemicals, and fine chemicals. Additionally, further research could be done to investigate the potential biochemical and physiological effects of this compound. Finally, research could also be done to explore the potential of this compound as a catalyst for asymmetric catalysis.
Métodos De Síntesis
(R)-N-Boc-3-morpholinecarbaldehyde can be synthesized by a variety of methods. The most common method is the reaction of (R)-3-morpholinecarbaldehyde with tert-butyl chloroformate in the presence of a base. This reaction yields the desired product in high yield and with good stereoselectivity. The reaction is typically carried out in a mixture of dichloromethane and water. Other methods, such as the reaction of (R)-3-morpholinecarbaldehyde with a Grignard reagent, can also be used to synthesize this compound.
Aplicaciones Científicas De Investigación
(R)-N-Boc-3-morpholinecarbaldehyde has been used in a variety of scientific research applications. It has been used in the synthesis of chiral pharmaceuticals, agrochemicals, and fine chemicals. It has also been used in the synthesis of chiral auxiliaries, catalysts, and ligands for asymmetric catalysis. This compound has also been used in the synthesis of optically active polymers and in the development of new synthetic methods.
Propiedades
IUPAC Name |
tert-butyl (3R)-3-formylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLHQYMJBRBXAN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657770 | |
| Record name | tert-Butyl (3R)-3-formylmorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257850-86-4 | |
| Record name | 4-Morpholinecarboxylic acid, 3-formyl-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257850-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3R)-3-formylmorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)
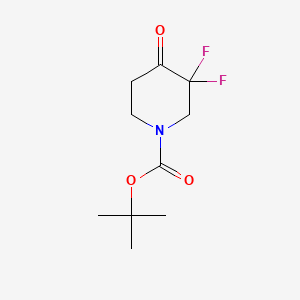




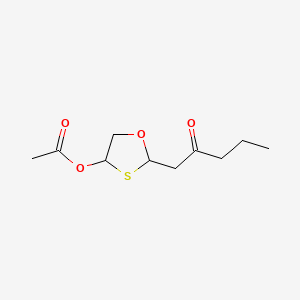
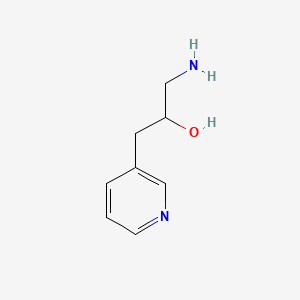

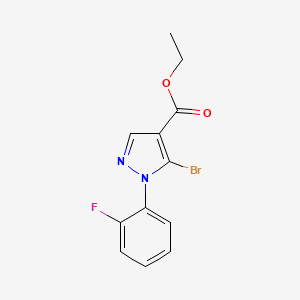

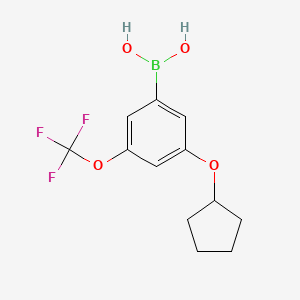
![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)